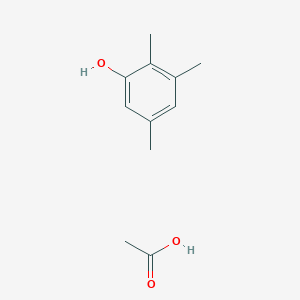
Acetic acid;2,3,5-trimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,3,5-trimethylphenol is a chemical compound that combines acetic acid and 2,3,5-trimethylphenol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 2,3,5-trimethylphenol is an aromatic compound with three methyl groups attached to a phenol ring. This compound is of interest due to its applications in various chemical processes and its role as an intermediate in the synthesis of other valuable compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trimethylphenol can be achieved through several methods. One common approach involves the catalytic oxidation of 2,3,6-trimethylphenol using hydrogen peroxide in an organic solvent, such as acetic acid, in the presence of a heteropolyacid catalyst. This reaction proceeds efficiently at room temperature, yielding high amounts of the desired product . Another method involves the use of tert-butyl hydroperoxide as the oxidant in microreactors, optimizing reaction conditions to achieve high yields .
Industrial Production Methods: Industrial production of 2,3,5-trimethylphenol typically involves the oxidation of 2,3,6-trimethylphenol using air or oxygen as the oxidant. This process is catalyzed by composite catalysts, such as mixtures of inorganic salts, and is carried out under controlled temperature and pressure conditions to maximize yield and selectivity .
化学反応の分析
Types of Reactions: 2,3,5-trimethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The most notable reaction is its oxidation to form 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of vitamin E .
Common Reagents and Conditions: Common reagents used in the oxidation of 2,3,5-trimethylphenol include hydrogen peroxide, tert-butyl hydroperoxide, and oxygen. Catalysts such as heteropolyacids, mesoporous titanium silicate, and composite inorganic salts are employed to enhance the reaction efficiency .
Major Products: The major product formed from the oxidation of 2,3,5-trimethylphenol is 2,3,5-trimethyl-1,4-benzoquinone. This compound is an essential intermediate in the industrial synthesis of vitamin E .
科学的研究の応用
2,3,5-trimethylphenol has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various quinones and hydroquinones. In biology and medicine, it plays a crucial role in the production of vitamin E, which is a potent antioxidant with numerous health benefits . Additionally, it is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
作用機序
The mechanism of action of 2,3,5-trimethylphenol primarily involves its oxidation to form 2,3,5-trimethyl-1,4-benzoquinone. This oxidation process is facilitated by catalysts that activate the oxidant, leading to the formation of reactive intermediates that convert the phenol to the quinone . The molecular targets and pathways involved in this process include the activation of oxygen molecules and the formation of radical intermediates .
類似化合物との比較
Similar Compounds: Similar compounds to 2,3,5-trimethylphenol include other trimethylphenols, such as 2,3,6-trimethylphenol and 2,4,6-trimethylphenol. These compounds share similar structural features but differ in the position of the methyl groups on the phenol ring .
Uniqueness: 2,3,5-trimethylphenol is unique due to its specific arrangement of methyl groups, which influences its reactivity and the types of reactions it undergoes. This compound is particularly valuable as an intermediate in the synthesis of vitamin E, making it a crucial component in the pharmaceutical and chemical industries .
特性
CAS番号 |
34649-27-9 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
acetic acid;2,3,5-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)8(3)9(10)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChIキー |
PUOYYXNJLIHDNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)O)C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

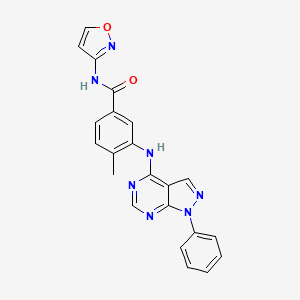
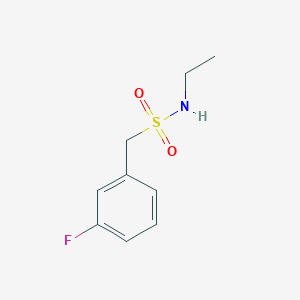
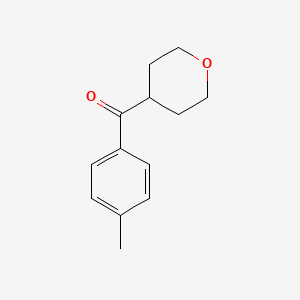

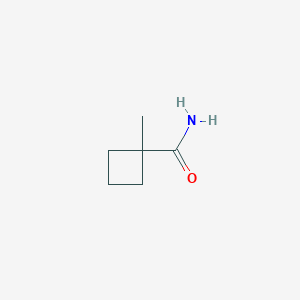

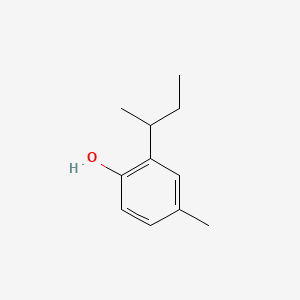
![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
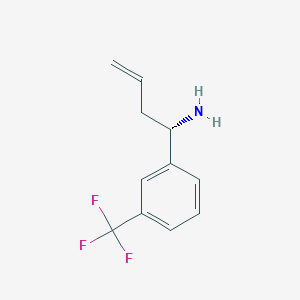
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)

